molecular formula C31H26N2O2 B161702 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] CAS No. 139021-82-2

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

Cat. No.: B161702
CAS No.: 139021-82-2
M. Wt: 458.5 g/mol
InChI Key: BVEHHQYXICTXGR-VKONIRKNSA-N
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Description

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] (abbreviated as (4R,5S)-di-Ph-BOX) is a chiral bis(oxazoline) (BOX) ligand widely employed in asymmetric catalysis. Its structure features two oxazoline rings connected by a methylene bridge, with each ring bearing phenyl substituents at the 4- and 5-positions (Figure 1). This ligand is synthesized via condensation of dimethylmalonate with chiral amino alcohols, followed by cyclization using Ti(OiPr)₄, yielding high purity (99%) and enantiomeric excess (99% ee) .

X-ray crystallography reveals that the phenyl groups at the 4- and 5-positions create a rigid, C₂-symmetric geometry, which is critical for inducing enantioselectivity in metal-catalyzed reactions . The methylene bridge provides moderate flexibility, allowing the ligand to adapt to different metal centers (e.g., Pd, Cu) while maintaining stereochemical control .

Properties

IUPAC Name

(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHHQYXICTXGR-VKONIRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384736
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139021-82-2
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] typically involves the reaction of (4R,5S)-4,5-diphenyl-2-oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two oxazoline units . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Chiral Ligand in Catalysis
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is primarily employed as a chiral ligand in asymmetric catalysis. Its ability to form stable bidentate complexes with transition metals (e.g., palladium) enhances the selectivity of enantioselective reactions.

Case Study: Asymmetric Hydrogenation

A study demonstrated the effectiveness of this ligand in the asymmetric hydrogenation of α-substituted β-ketoesters. The reaction yielded high enantiomeric excess (ee), showcasing the ligand's potential in producing chiral pharmaceuticals .

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
HydrogenationPd/2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]9592

Biological Applications

Metal Ion Coordination
The compound's ability to coordinate with metal ions makes it valuable in studying enzyme mechanisms and protein-ligand interactions. It has been used to investigate the role of metal ions in biological systems.

Case Study: Enzyme Mechanism Studies

Research indicated that this ligand could stabilize metal-enzyme complexes, facilitating the understanding of catalytic mechanisms in metalloenzymes .

Pharmaceutical Development

Chiral Drug Synthesis
The compound is explored for its potential in drug development due to its role in synthesizing chiral intermediates for pharmaceuticals. Its application in creating enantiomerically pure compounds is crucial for developing effective drugs with fewer side effects.

Case Study: Synthesis of Chiral Pharmaceuticals

In a recent study, researchers utilized this ligand to synthesize a key intermediate for an anti-cancer drug, achieving high purity and yield .

Industrial Applications

Production of Fine Chemicals
In industrial settings, 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is employed for producing fine chemicals where enantioselective processes are essential. Its use enhances the efficiency and selectivity of chemical reactions.

Table: Industrial Applications

IndustryApplicationBenefits
Fine ChemicalsSynthesis of chiral intermediatesHigh selectivity and yield
Specialty MaterialsDevelopment of advanced materialsImproved properties through chirality

Mechanism of Action

The mechanism by which 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] exerts its effects involves the formation of bidentate coordination complexes with metal ions. The oxazoline nitrogen atoms coordinate with the metal center, creating a stable complex that can facilitate various catalytic reactions . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Bis(oxazoline) Ligands

Structural and Electronic Differences

The catalytic performance of BOX ligands depends on:

  • Bridgehead Group : Determines ligand rigidity and bite angle.
  • Substituents : Influence steric bulk and electronic environment.
Table 1: Key Structural Features of BOX Ligands
Ligand Name Bridgehead Group Substituents Bite Angle (°) Key Applications
(4R,5S)-di-Ph-BOX Methylene (-CH₂-) 4,5-diphenyl 92–94 Pd-catalyzed aldol reactions, Cu-catalyzed aminoacetoxylation
2,2'-Isopropylidenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] Isopropylidene (-C(CH₃)₂-) 4,5-diphenyl 88–90 Cu-catalyzed enantioselective alkene difunctionalization
2,2′-Methylenebis[(4R)-4-phenyl-5,5-dimethyl-2-oxazoline] (1b) Methylene 4-phenyl, 5,5-dimethyl 93–95 Pd-catalyzed methyl complex formation
2,2′-Methylenebis[(4R)-4,5,5-triphenyl-2-oxazoline] (1c) Methylene 4-phenyl, 5,5-diphenyl 91–93 Enhanced steric bulk for bulky substrates
Cyclopropane-1,1-diyl-bridged BOX Cyclopropane 4,5-diphenyl 85–87 Rigid framework for stereoretentive catalysis
Key Observations:
  • Bridgehead Impact: Methylene bridges (e.g., (4R,5S)-di-Ph-BOX) provide a balance of flexibility and rigidity, ideal for accommodating diverse substrates . Isopropylidene bridges reduce bite angles (88–90° vs. 92–94° for methylene), favoring smaller metal centers like Cu(II) .
  • Substituent Effects :

    • Phenyl groups at the 4- and 5-positions (e.g., (4R,5S)-di-Ph-BOX) enhance π-π interactions and steric shielding, critical for high enantioselectivity .
    • Methyl groups (e.g., ligand 1b) reduce steric hindrance, enabling faster reaction kinetics but lower stereocontrol .

Catalytic Performance in Asymmetric Reactions

Table 2: Enantioselectivity in Representative Reactions
Reaction Type Ligand ee (%) Metal Center Reference
Aminoacetoxylation of Alkenes (4R,5S)-di-Ph-BOX 48 Cu(II)
Aldol Reaction (4R,5S)-di-Ph-BOX 95 Pd(II)
Alkene Difunctionalization Isopropylidene-BOX 92 Cu(II)
Intramolecular Amination Cyclopropane-BOX 85 Cu(II)
Analysis:
  • Palladium Catalysis : (4R,5S)-di-Ph-BOX achieves superior ee (95%) in aldol reactions due to optimal Pd-N bond lengths and phenyl ring orientation . Ligand 1c, with additional phenyl groups, shows reduced activity due to excessive steric bulk .
  • Copper Catalysis : Isopropylidene-BOX outperforms methylene-BOX in alkene difunctionalization (92% vs. 48% ee), attributed to its smaller bite angle and stronger Cu-N interactions .

Computational Insights

Density functional theory (DFT) studies on Cu(II)-BOX complexes reveal that:

  • Electron-withdrawing substituents (e.g., phenyl) stabilize transition states via π-backbonding, enhancing enantioselectivity .
  • Methylene-bridged ligands exhibit lower energy barriers in Pd-catalyzed reactions compared to bulkier analogs .

Biological Activity

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a synthetic compound characterized by its unique oxazoline structure. This compound has garnered attention for its potential biological activities, including its role in catalysis and pharmacological applications. The molecular formula is C31H26N2O2C_{31}H_{26}N_{2}O_{2} with a molecular weight of 458.55 g/mol . This article reviews the biological activities associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C31H26N2O2C_{31}H_{26}N_{2}O_{2}
  • Molecular Weight : 458.55 g/mol
  • CAS Number : 139021-82-2

Biological Activity Overview

The biological activity of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] has been primarily investigated in the context of its use as a chiral ligand in asymmetric synthesis and catalysis. Its structural features contribute to its interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds related to oxazolines exhibit significant anticancer properties. For instance, derivatives of oxazolines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : In a study assessing the cytotoxic effects of oxazoline derivatives on cancer cell lines, it was found that certain modifications to the oxazoline structure enhanced their potency against specific cancer types. The IC50 values ranged from 10 μM to 30 μM depending on the structural variations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxazoline derivatives has also been explored. Compounds that share structural similarities with 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Research Findings : A specific oxazoline derivative demonstrated an IC50 value of 15 μM in inhibiting TNF-alpha production in macrophages, suggesting a promising avenue for further exploration in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of oxazolines are noteworthy, particularly against drug-resistant bacterial strains. Some studies have reported that oxazoline derivatives exhibit bactericidal activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Oxazoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxazoline AStaphylococcus aureus8 μg/mL
Oxazoline BEscherichia coli16 μg/mL
Oxazoline CPseudomonas aeruginosa32 μg/mL

The mechanisms underlying the biological activities of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] are multifaceted:

  • Enzyme Inhibition : Compounds like this can act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Receptor Modulation : They may also modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Q & A

Q. What established synthetic routes yield 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] with high stereochemical purity?

The synthesis typically involves a two-step process:

  • Step 1 : Condensation of chiral β-amino alcohols (e.g., (4R,5S)-4,5-diphenyl-2-oxazoline precursors) with formaldehyde derivatives under inert atmospheres.
  • Step 2 : Stereochemical control via chiral auxiliary agents or asymmetric catalysis to ensure the (R,S) configuration .
    Key parameters include temperature (<60°C), solvent choice (e.g., dichloromethane), and reaction time (12–24 hr). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying the methylene bridge (δ 4.1–4.3 ppm) and phenyl group orientations. NOESY experiments can confirm spatial proximity of protons in the oxazoline rings .
  • X-ray crystallography : Resolves absolute configuration (R,S) and bond angles (e.g., C-O-C ~120°) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 418.60 for C₂₇H₃₄N₂O₂) validate molecular weight .

Q. What storage conditions prevent degradation of this compound?

Store at –20°C under inert gas (argon/nitrogen) to minimize oxidation. Use amber vials to avoid photodegradation. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this ligand?

A 2³ factorial design evaluates three variables: catalyst loading (0.5–2 mol%), temperature (40–80°C), and solvent polarity (toluene vs. THF). Responses (yield, enantiomeric excess) are analyzed via ANOVA. For example, higher temperatures (70°C) in THF improve yield (85%) but reduce stereoselectivity (ee 92% → 88%), necessitating trade-off analysis .

Q. What role does this ligand play in asymmetric C–H activation reactions?

In Pd(II)-catalyzed C–H functionalization, the ligand’s chiral pocket directs substrate orientation, achieving >90% ee in arylations. For instance, coupling benzamides with styrenes yields biaryl products with axial chirality. The methylene bridge’s rigidity enhances transition-state stabilization .

Q. How do computational methods predict enantioselectivity in metal-ligand complexes?

  • DFT calculations : Analyze frontier molecular orbitals (e.g., Pd d-orbitals and ligand σ-donor strength) to model transition states.
  • Molecular docking : Simulates substrate-ligand interactions in chiral environments (e.g., steric clashes with phenyl groups reduce competing pathways) .

Q. What analytical approaches resolve contradictions in reported catalytic efficiencies?

  • Kinetic profiling : Compare turnover frequencies (TOF) under standardized conditions (e.g., 1 atm H₂, 25°C).
  • Cross-study validation : Replicate experiments using identical substrates (e.g., α,β-unsaturated ketones) and quantify ee via chiral HPLC (e.g., Daicel Chiralpak columns) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 2
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

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